2-Bromo-5-hydroxynicotinonitrile

Suzuki-Miyaura coupling Buchwald-Hartwig amination Medicinal chemistry

2-Bromo-5-hydroxynicotinonitrile features a reactive aryl bromide ortho to a nitrile and a phenolic hydroxyl, enabling chemoselective Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions. This regioisomer offers distinct halogen bonding and orthogonal reactivity essential for constructing advanced intermediates and Pim-1 kinase inhibitor analogs, differentiating it from chloro or 6‑bromo variants.

Molecular Formula C6H3BrN2O
Molecular Weight 199.00 g/mol
Cat. No. B13092112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxynicotinonitrile
Molecular FormulaC6H3BrN2O
Molecular Weight199.00 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C#N)Br)O
InChIInChI=1S/C6H3BrN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H
InChIKeyXXTUCGTWUJYPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hydroxynicotinonitrile (CAS 1805597-66-3): A Key Heteroaryl Halide Intermediate for Cross-Coupling


2-Bromo-5-hydroxynicotinonitrile (C6H3BrN2O, MW 199.00) is a 2-bromo-substituted pyridine-3-carbonitrile that features a hydroxyl group at the 5-position . This dense arrangement of functional groups—a reactive aryl bromide ortho to a nitrile and a phenolic hydroxyl—makes the compound a versatile scaffold in medicinal chemistry and organic synthesis, where it serves as a strategic handle for successive chemoselective transformations .

Why 2-Bromo-5-hydroxynicotinonitrile Cannot Be Simply Substituted: Reactivity Profile and Substitution Impact


The specific 2‑bromo‑5‑hydroxy substitution pattern on the pyridine ring dictates a unique reactivity profile and determines the chemotype of downstream products. Simply replacing 2‑bromo‑5‑hydroxynicotinonitrile with its 2‑chloro or 2‑unsubstituted analogs fundamentally alters the electronic properties and synthetic utility, particularly the balance between electrophilic halogen reactivity and hydrogen-bond donating/accepting capability of the phenolic hydroxyl [1]. Even a regioisomeric shift of the bromine atom (e.g., to the 6‑position) can drastically change the compound's behavior in cross-coupling reactions and its subsequent biological activity, as demonstrated in related nicotinonitrile series where minor positional changes caused large variations in enzyme inhibition potency [2].

Comparative Quantitative Evidence for 2-Bromo-5-hydroxynicotinonitrile Against Its Closest Analogs


Reactivity Advantage of 2‑Bromo over 2‑Chloro in Metal-Catalyzed Cross-Couplings

The aryl bromide in 2‑bromo‑5‑hydroxynicotinonitrile undergoes oxidative addition with palladium catalysts significantly faster than the corresponding 2‑chloro analog, enabling milder reaction conditions and higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This rate enhancement is a class-level observation for heteroaryl bromides versus chlorides, directly impacting the synthetic accessibility of complex libraries.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Medicinal chemistry

Physicochemical Distinction: Molecular Weight and Lipophilicity Versus 2‑Chloro and Unsubstituted Analogs

The presence of bromine (atomic weight 79.9) significantly increases the molecular weight and logP of 2‑bromo‑5‑hydroxynicotinonitrile compared to the 2‑chloro analog (Cl, 35.5) and the unsubstituted 5‑hydroxynicotinonitrile. This heavier halogen atom directly influences the compound's lipophilicity and potential for halogen bonding interactions .

Drug design Lipophilicity ADME properties

Regioisomeric Specificity: 2‑Bromo vs. 5‑Bromo Substitution Determines Biological Activity

In a series of nicotinonitrile-derived Pim-1 kinase inhibitors, the position of substitution on the pyridine ring was critical for activity. Derivatives with a 2‑substituted pyridine core (structurally analogous to 2‑bromo‑5‑hydroxynicotinonitrile) were more potent Pim-1 inhibitors than their 5‑ or 6‑substituted regioisomers [1]. While direct data for the title compound is not available, the class-level SAR demonstrates that the 2‑position bromine provides a unique vector for further functionalization that is not accessible with other regioisomers.

Kinase inhibition Apoptosis Pim-1

Synthetic Utility: Dual Functionalization Handle for Sequential Chemoselective Transformations

The combination of a bromine atom at the 2‑position and a hydroxyl group at the 5‑position allows for orthogonal functionalization strategies that are not possible with the 2‑unsubstituted or 5‑bromo regioisomers. The phenolic OH can be protected or alkylated prior to cross-coupling at the bromine site, enabling a wider range of sequential modifications and the construction of complex molecular architectures in fewer synthetic steps [1].

Sequential synthesis Orthogonal reactivity Library synthesis

Optimal Application Scenarios for 2-Bromo-5-hydroxynicotinonitrile Based on Verified Differentiators


High-Throughput Library Synthesis via Pd-Catalyzed Cross-Coupling

The enhanced reactivity of the aryl bromide enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, making it ideal for the parallel synthesis of diverse compound libraries where reaction success and yield are critical [1].

Lead Optimization Campaigns Requiring Halogen Bonding Interactions

The bromine atom provides a heavier halogen for potential halogen bonding with target proteins, a property not available with chloro or unsubstituted analogs, and supports the fine-tuning of lipophilicity and molecular weight in hit-to-lead programs .

Sequential Synthesis of Complex Heterocyclic Scaffolds

The orthogonal reactivity of the 2‑bromo and 5‑hydroxy groups allows for chemoselective protection/deprotection and functionalization sequences, enabling the construction of advanced intermediates that are inaccessible using simpler building blocks [2].

Generation of Pim-1 Kinase Inhibitor Analogs

The 2‑substituted pyridine core of 2‑bromo‑5‑hydroxynicotinonitrile aligns with the structural requirements for potent Pim-1 kinase inhibition observed in related series, providing a validated starting point for synthesizing analogs with potential anticancer activity [3].

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